1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one
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Overview
Description
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolo[1,2-a]pyrazine scaffold. This structure is significant due to its potential biological activities and applications in various fields such as medicinal chemistry, organic materials, and natural products .
Preparation Methods
The synthesis of 1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) produces the desired pyrrolo[1,2-a]pyrazine derivative .
Chemical Reactions Analysis
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and proteins, such as kinases, which play crucial roles in cellular processes. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one can be compared with other pyrrolo[1,2-a]pyrazine derivatives. Similar compounds include:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrolo[1,2-a]quinoline derivatives: These compounds have been studied for their synthetic and therapeutic potential.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(1-ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-10-11-6-5-7-13(11)8-9-14(10)12(15)4-2/h4-7,10H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWEWKLNVKQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CN2CCN1C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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